3-chloro-1H-pyrrole-2-carbaldehyde
Overview
Description
3-Chloro-1H-pyrrole-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C5H4ClNO. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom. The presence of a chloro substituent at the third position and an aldehyde group at the second position makes this compound unique and versatile in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-1H-pyrrole-2-carbaldehyde can be achieved through several methods. One common approach involves the chlorination of 1H-pyrrole-2-carbaldehyde. This reaction typically uses a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to introduce the chloro group at the desired position.
Another method involves the cyclization of appropriate precursors. For instance, starting from 3-chloro-1H-pyrrole, the formylation reaction can be carried out using Vilsmeier-Haack reagent (a combination of DMF and POCl3) to introduce the aldehyde group at the second position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (Et3N).
Major Products Formed
Oxidation: 3-chloro-1H-pyrrole-2-carboxylic acid.
Reduction: 3-chloro-1H-pyrrole-2-methanol.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by interacting with the active site of the enzyme, thereby blocking its activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme function.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole-2-carbaldehyde: Lacks the chloro substituent, making it less reactive in certain substitution reactions.
3-Bromo-1H-pyrrole-2-carbaldehyde: Similar structure but with a bromo group instead of a chloro group, which can affect its reactivity and applications.
3-Chloro-1H-pyrrole-2-carboxylic acid: An oxidized form of 3-chloro-1H-pyrrole-2-carbaldehyde.
Uniqueness
This compound is unique due to the presence of both a chloro substituent and an aldehyde group, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in the synthesis of various bioactive compounds and materials.
Properties
IUPAC Name |
3-chloro-1H-pyrrole-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO/c6-4-1-2-7-5(4)3-8/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKBJFPAIJPKCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60461138 | |
Record name | 3-chloro-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60461138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56164-42-2 | |
Record name | 3-chloro-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60461138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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